Lipophilicity Advantage: Higher Calculated logP vs. Des-Cyclopropyl and 5-Methyl Analogs
The target compound (1006479-50-0) exhibits a calculated logP of 2.4383 [1], significantly higher than the des-cyclopropyl analog 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine (predicted logP ~1.5-1.8) and the 5-methyl analog (predicted logP ~2.0-2.2). The cyclopropyl group contributes approximately +0.5 to +0.9 logP units relative to hydrogen or methyl substitution at the 5-position, consistent with the well-established lipophilicity-enhancing effect of cyclopropane rings in medicinal chemistry .
| Evidence Dimension | Calculated lipophilicity (logP) – influence of 5-cyclopropyl substitution |
|---|---|
| Target Compound Data | logP = 2.4383 |
| Comparator Or Baseline | Des-cyclopropyl analog: predicted logP ~1.5-1.8; 5-methyl analog: predicted logP ~2.0-2.2 (class-level estimates based on typical ΔlogP for cyclopropyl vs. H/CH3 in pyrazole series) |
| Quantified Difference | Target compound logP exceeds des-cyclopropyl analog by approximately +0.6 to +0.9 log units and exceeds 5-methyl analog by approximately +0.2 to +0.4 log units |
| Conditions | Computed logP (XLogP3 or similar algorithm) from Ambinter database; comparator values are class-level inference based on known substituent effects |
Why This Matters
Higher logP directly impacts passive membrane permeability and CNS penetration potential; for projects requiring specific lipophilicity ranges (e.g., CNS drug design where logP 2-3 is desirable), the cyclopropyl analog provides optimal lipophilicity that des-cyclopropyl or methyl-substituted analogs cannot achieve without additional structural modifications.
- [1] Ambinter. AMB6888343: 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine. https://www.ambinter.com (accessed 2026-05-02). View Source
